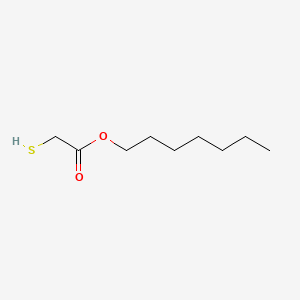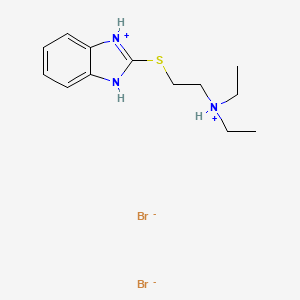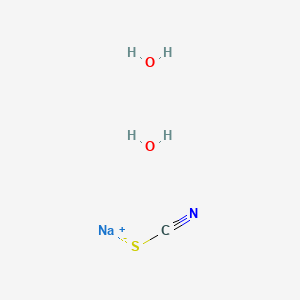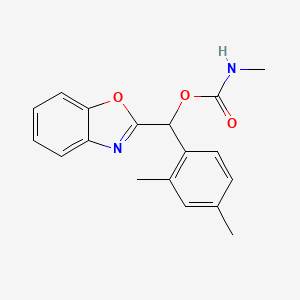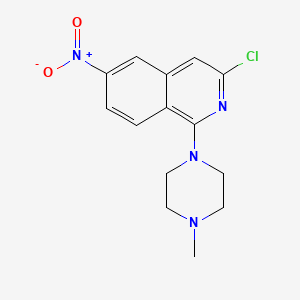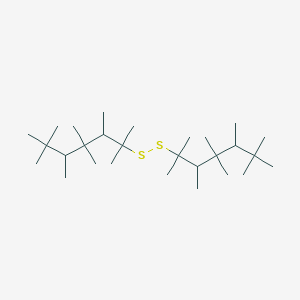
Di-tert-tetradecyl disulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-tetradecyl disulphide is an organic compound with the molecular formula C28H58S2. It is a disulphide, meaning it contains a bond between two sulfur atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-tetradecyl disulphide can be synthesized through the oxidation of tert-dodecylthiol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in the presence of a solvent like ethanol. The reaction conditions are usually mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, this compound is produced through a similar oxidation process but on a larger scale. The process involves the continuous addition of the oxidizing agent to a solution of tert-dodecylthiol, ensuring complete conversion to the disulphide. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Di-tert-tetradecyl disulphide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiol.
Substitution: It can participate in substitution reactions where the disulphide bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to cleave the disulphide bond, including amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tert-dodecylthiol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Di-tert-tetradecyl disulphide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its potential role in biological systems, particularly in the formation and stabilization of protein structures.
Medicine: It is investigated for its potential therapeutic properties, including its use as an antioxidant.
Industry: It is used as a stabilizer in the production of polymers and as a vulcanizing agent in rubber manufacturing.
Mechanism of Action
The mechanism by which di-tert-tetradecyl disulphide exerts its effects involves the cleavage of the disulphide bond, leading to the formation of reactive sulfur species. These reactive species can interact with various molecular targets, including proteins and enzymes, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl disulphide
- Di-tert-pentyl disulphide
- Di-tert-hexyl disulphide
Comparison
Di-tert-tetradecyl disulphide is unique due to its longer alkyl chain, which imparts greater hydrophobicity and stability compared to shorter-chain disulphides. This makes it particularly useful in applications where stability and hydrophobic interactions are crucial.
Properties
CAS No. |
29962-83-2 |
|---|---|
Molecular Formula |
C28H58S2 |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
2-(2,3,4,4,5,6,6-heptamethylheptan-2-yldisulfanyl)-2,3,4,4,5,6,6-heptamethylheptane |
InChI |
InChI=1S/C28H58S2/c1-19(23(5,6)7)25(11,12)21(3)27(15,16)29-30-28(17,18)22(4)26(13,14)20(2)24(8,9)10/h19-22H,1-18H3 |
InChI Key |
PUZFDZFKIPUGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)C(C)(C)C(C)C(C)(C)SSC(C)(C)C(C)C(C)(C)C(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


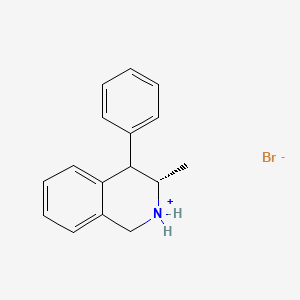
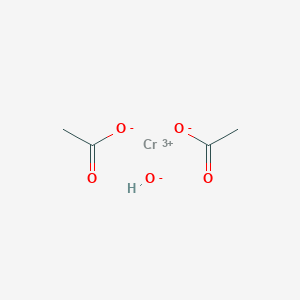
![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)
